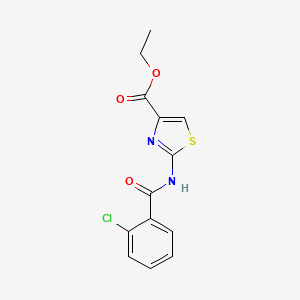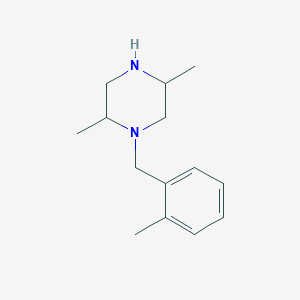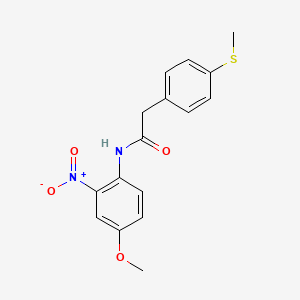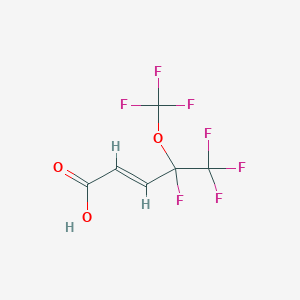
(3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride is a synthetic organic compound that features a bromopyrazole moiety attached to an oxolane ring
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of bromopyrazole derivatives on biological systems. It could serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in various chemical processes. Its unique properties may make it suitable for applications in fields such as polymer science or catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride typically involves the following steps:
Formation of the Bromopyrazole Moiety: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment to the Oxolane Ring: The bromopyrazole is then reacted with an oxolane derivative, such as oxirane, in the presence of a suitable catalyst to form the desired compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromopyrazole moiety could play a key role in binding to these targets, while the oxolane ring may influence the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-4-(4-Chloropyrazol-1-yl)oxolan-3-amine;hydrochloride: Similar structure but with a chlorine atom instead of bromine.
(3S,4R)-4-(4-Fluoropyrazol-1-yl)oxolan-3-amine;hydrochloride: Similar structure but with a fluorine atom instead of bromine.
(3S,4R)-4-(4-Iodopyrazol-1-yl)oxolan-3-amine;hydrochloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride lies in its specific combination of functional groups. The bromine atom can participate in unique interactions and reactions that are not possible with other halogens. Additionally, the oxolane ring provides a distinct three-dimensional structure that can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromopyrazole", "3-chloro-1,2-propanediol", "ammonium hydroxide", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-bromopyrazole is reacted with sodium hydroxide in water to form 4-bromopyrazol-1-ol.", "Step 2: 4-bromopyrazol-1-ol is reacted with 3-chloro-1,2-propanediol in the presence of potassium carbonate in diethyl ether to form (3R,4S)-4-(4-bromopyrazol-1-yl)oxolan-3-ol.", "Step 3: (3R,4S)-4-(4-bromopyrazol-1-yl)oxolan-3-ol is reacted with ammonium hydroxide in methanol to form (3S,4R)-4-(4-bromopyrazol-1-yl)oxolan-3-amine.", "Step 4: (3S,4R)-4-(4-bromopyrazol-1-yl)oxolan-3-amine is reacted with hydrochloric acid to form the hydrochloride salt of the target compound." ] } | |
CAS-Nummer |
2138551-02-5 |
Molekularformel |
C7H11BrClN3O |
Molekulargewicht |
268.54 g/mol |
IUPAC-Name |
(3R,4S)-4-(4-bromopyrazol-1-yl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H10BrN3O.ClH/c8-5-1-10-11(2-5)7-4-12-3-6(7)9;/h1-2,6-7H,3-4,9H2;1H/t6-,7+;/m0./s1 |
InChI-Schlüssel |
MQARLQRQESURFI-UOERWJHTSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](CO1)N2C=C(C=N2)Br)N.Cl |
SMILES |
C1C(C(CO1)N2C=C(C=N2)Br)N.Cl |
Kanonische SMILES |
C1C(C(CO1)N2C=C(C=N2)Br)N.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)
![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)
![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

![4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid](/img/structure/B2530526.png)

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B2530531.png)


![2-{[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)

![[methyl(phenyl)amino]thiourea](/img/structure/B2530542.png)
![2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2530543.png)
